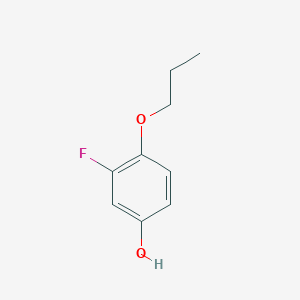
P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide
描述
P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide: is an organic compound with the molecular formula C14H10F6NOP. It is known for its unique chemical properties and applications in various fields, including chemistry, biology, medicine, and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide typically involves the reaction of 4-(trifluoromethyl)phenylphosphine with appropriate amides under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like palladium or platinum to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of temperature, pressure, and reaction time is crucial for large-scale synthesis .
化学反应分析
Types of Reactions
P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted phosphinic amides, depending on the specific reaction conditions and reagents used .
科学研究应用
P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism by which P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. The phosphinic amide moiety can form strong hydrogen bonds with target molecules, leading to inhibition or modulation of their activity .
相似化合物的比较
Similar Compounds
Bis(4-(trifluoromethyl)phenyl)phosphine oxide: Similar in structure but differs in the oxidation state of phosphorus.
4-(Trifluoromethyl)phenylphosphine: A precursor in the synthesis of P,P-Bis(4-(trifluoromethyl)phenyl)phosphinic amide.
Phosphinic amides: A broader class of compounds with varying substituents on the phosphorus atom.
Uniqueness
This compound is unique due to the presence of two trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance its stability, lipophilicity, and reactivity, making it a valuable compound in various applications .
属性
IUPAC Name |
1-[amino-[4-(trifluoromethyl)phenyl]phosphoryl]-4-(trifluoromethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F6NOP/c15-13(16,17)9-1-5-11(6-2-9)23(21,22)12-7-3-10(4-8-12)14(18,19)20/h1-8H,(H2,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIPXRAYILRSLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)P(=O)(C2=CC=C(C=C2)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F6NOP | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![4-Chlorofuro[3,2-c]pyridine-7-carboxylic acid](/img/structure/B1405071.png)




![4-[4-(3-Fluorophenyl)-pyrazol-1-yl]-piperidine](/img/structure/B1405079.png)
![N-[(2,2-Dimethyl-3,4-dihydro-2H-chromen-6-yl)methyl]-N-methylamine](/img/structure/B1405081.png)


![Spiro[1,3-benzodioxole-2,1'-cyclopentane]-6-ol](/img/structure/B1405088.png)
